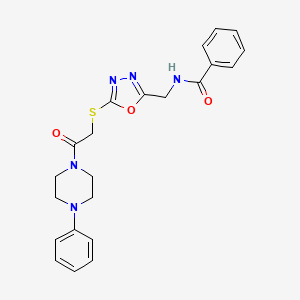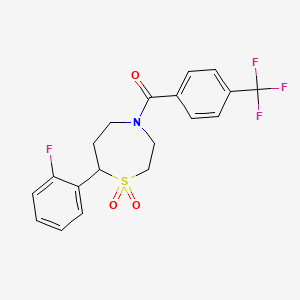
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organofluorine compound, which is a compound containing at least one carbon-fluorine bond .
Chemical Reactions Analysis
I found a related synthesis process involving the preparation of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate .Physical And Chemical Properties Analysis
I found information on a related compound, 2-(Trifluoromethyl)phenylacetic acid, which has a molecular formula of CHFO and an average mass of 204.146 Da .Applications De Recherche Scientifique
Summary of Applications
Antitumor Activity
The trifluoromethyl group in the compound suggests potential antitumor activity. Trifluoromethyl-containing compounds have been investigated for their ability to inhibit tumor growth. Researchers design and synthesize such derivatives to seek more effective anti-tumor drugs . The compound’s structure may interact with specific cellular targets involved in cancer progression.
Results and Outcomes
Antiproliferative Activity
Researchers determine the half-maximal inhibitory concentration (IC50) of the compound against different tumor cell lines. Lower IC50 values indicate higher potency. Additionally, selectivity indices (SI) are calculated to assess the compound’s specificity for tumor cells versus normal cells. Quantitative data on IC50 values and SI provide insights into the compound’s efficacy.
Propriétés
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO3S/c20-16-4-2-1-3-15(16)17-9-10-24(11-12-28(17,26)27)18(25)13-5-7-14(8-6-13)19(21,22)23/h1-8,17H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBVGFSWVPLISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

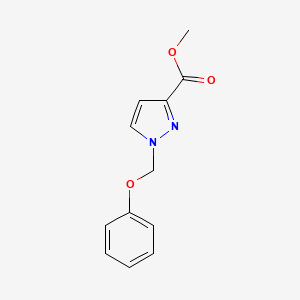

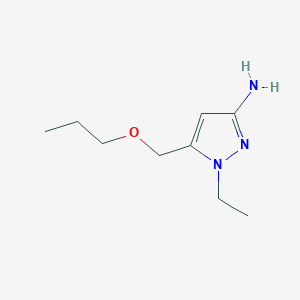
![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)
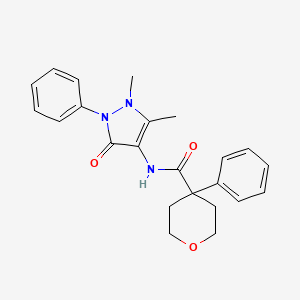

![Ethyl 4-[2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2605285.png)
![8-Oxa-2-azaspiro[4.5]decan-4-ol](/img/structure/B2605289.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2605291.png)
![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanol](/img/structure/B2605293.png)
![Methyl 6-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2605295.png)
![N-(3-fluorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2605296.png)
![2-((6-amino-1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2605297.png)
